molecular formula C15H10N4S B7568457 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline

5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline

Cat. No. B7568457
M. Wt: 278.3 g/mol
InChI Key: XFEKQHBJYKLBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazole family and has a quinoline ring system attached to it.

Scientific Research Applications

5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
In addition to its antitumor activity, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, the compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline can cause a number of biochemical and physiological effects. For example, the compound has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells as well as cancer cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antibiotics based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a promising compound that has potential applications in various fields. Its potent antitumor, antibacterial, and antifungal activity make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline involves the reaction of 5-chloroquinoline-8-thiol with 5-amino-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled and the resulting solid is filtered and washed with a suitable solvent to obtain the final product.

properties

IUPAC Name

5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c1-4-11(10-5-2-8-16-12(10)6-1)14-17-15(19-18-14)13-7-3-9-20-13/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKQHBJYKLBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NNC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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